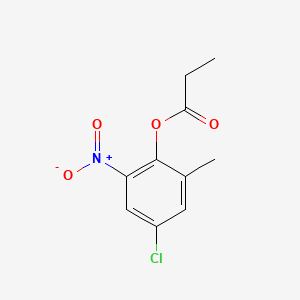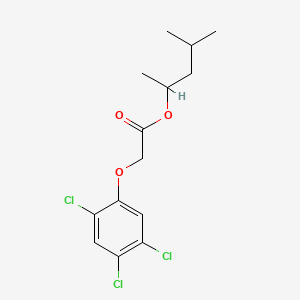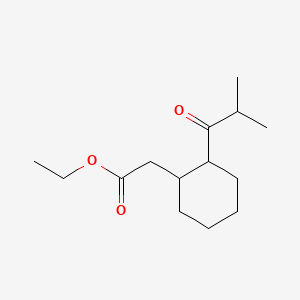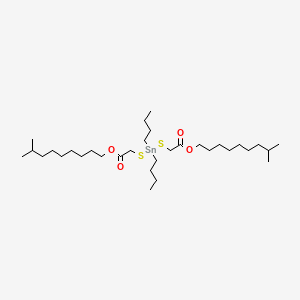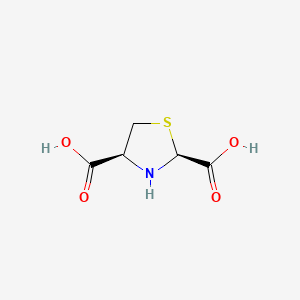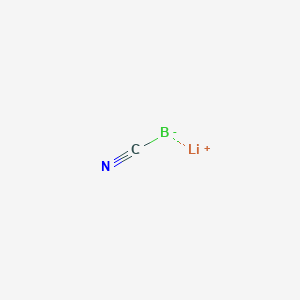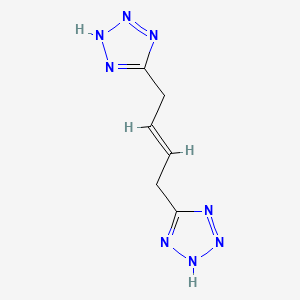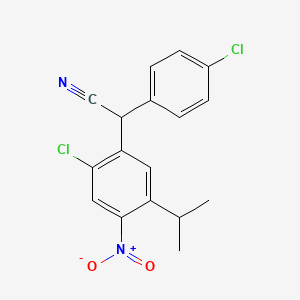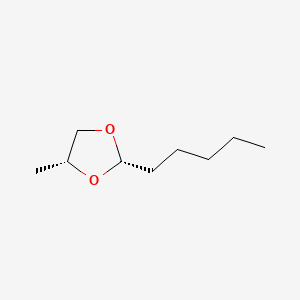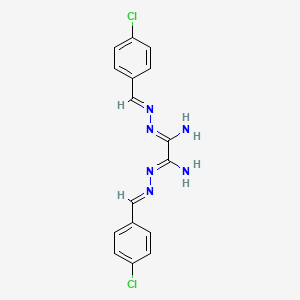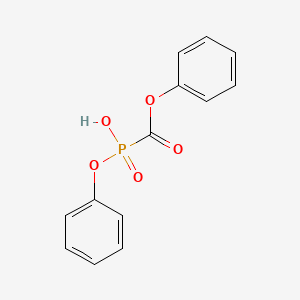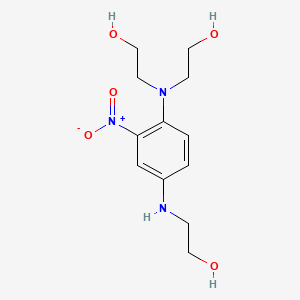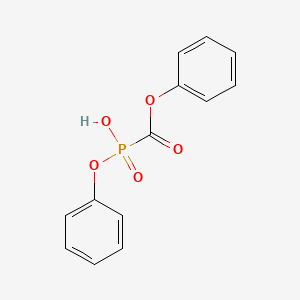
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide is a chemical compound with the molecular formula C13H11O5P and a molecular weight of 278.2 g/mol . This compound is known for its unique structure, which includes a phosphinecarboxylic acid moiety and a hydroxyphenoxy group esterified with phenyl ester, further oxidized to form an oxide. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide typically involves the esterification of hydroxyphenoxy phosphinecarboxylic acid with phenol, followed by oxidation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are carefully controlled to optimize the yield and minimize impurities. The oxidation step is usually carried out using oxidizing agents such as hydrogen peroxide or other suitable oxidants .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: The phenyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. The phosphine moiety plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide can be compared with other similar compounds, such as:
Phosphinecarboxylic acid derivatives: These compounds share the phosphinecarboxylic acid moiety but differ in their ester groups.
Phenyl esters: Compounds with phenyl ester groups but different functional groups attached to the phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
74270-19-2 |
|---|---|
Formule moléculaire |
C13H11O5P |
Poids moléculaire |
278.20 g/mol |
Nom IUPAC |
phenoxy(phenoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C13H11O5P/c14-13(17-11-7-3-1-4-8-11)19(15,16)18-12-9-5-2-6-10-12/h1-10H,(H,15,16) |
Clé InChI |
MPPKAYMWUXSXQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)P(=O)(O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


